molecular formula C20H29N3O5 B3950446 N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid

N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950446
M. Wt: 391.5 g/mol
InChI Key: DSJLCTRMJYGBII-UHFFFAOYSA-N
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Description

“N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid” is a complex organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound consists of a piperidine ring substituted with an ethyl group, a 2-methylprop-2-enyl group, and a pyridin-2-ylmethyl group, along with an oxalic acid moiety.

Properties

IUPAC Name

N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O.C2H2O4/c1-4-21(13-15(2)3)18(22)16-8-11-20(12-9-16)14-17-7-5-6-10-19-17;3-1(4)2(5)6/h5-7,10,16H,2,4,8-9,11-14H2,1,3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJLCTRMJYGBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C1CCN(CC1)CC2=CC=CC=N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the ethyl, 2-methylprop-2-enyl, and pyridin-2-ylmethyl groups through nucleophilic substitution or other suitable methods.

    Coupling with Oxalic Acid: The final step may involve coupling the piperidine derivative with oxalic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions may be used to modify certain functional groups within the molecule.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide
  • N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide;hydrochloride

Uniqueness

The uniqueness of “N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid” lies in its specific substitution pattern and the presence of the oxalic acid moiety, which may impart unique chemical and physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-(2-methylprop-2-enyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid

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